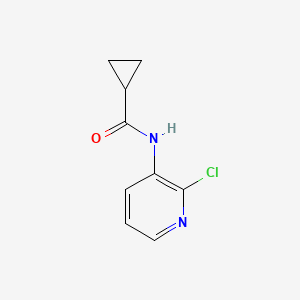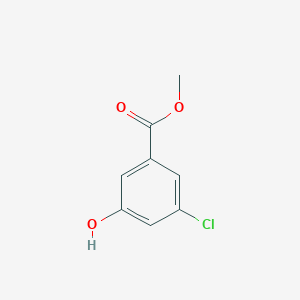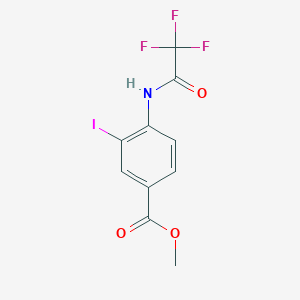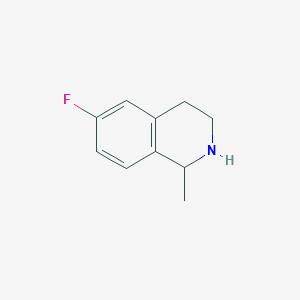![molecular formula C11H18N2O B1365064 4-[3-(Dimethylamino)propoxy]aniline CAS No. 62424-88-8](/img/structure/B1365064.png)
4-[3-(Dimethylamino)propoxy]aniline
Vue d'ensemble
Description
“4-[3-(Dimethylamino)propoxy]aniline” is a chemical compound with the molecular formula C11H18N2O . It belongs to the class of anilines. The compound is also known by several synonyms such as “4- (3-dimethylamino-propoxy)-phenylamine”, “4- (3- (dimethylamino)propoxy)aniline”, and "4- [3- (N,N-dimethylamino)propoxy]aniline" .
Molecular Structure Analysis
The InChI code for “4-[3-(Dimethylamino)propoxy]aniline” is1S/C11H18N2O/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9,12H2,1-2H3 . The Canonical SMILES representation is CN(C)CCCOC1=CC=C(C=C1)N . The molecular weight of the compound is 194.27 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 194.141913202 g/mol . The topological polar surface area of the compound is 38.5 Ų . The compound has a heavy atom count of 14 .Applications De Recherche Scientifique
Structural and Molecular Studies
- Chalcone Derivatives : The compound 3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, a chalcone derivative substituted with dimethylamino groups, exhibits molecular planarity strongly influenced by its hydroxyl group. This suggests applications in molecular structure analysis and material science (Liu et al., 2002).
Chemical Reactivity and Synthesis
Reactivity in Organic Synthesis : Research on the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts reveals how different conditions lead to distinct products, indicating potential use in organic synthesis and mechanistic studies (Tripathi et al., 2017).
Src Kinase Inhibition : Studies on 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, where optimization of the anilino group leads to increased inhibition, suggest applications in pharmaceutical research and development (Boschelli et al., 2001).
Photophysical Properties
- Photochemistry and Phosphorescence : Investigations into the photochemistry of N-(4-dimethylaminobenzylidene) aniline reveal unique phosphorescence properties under specific conditions, suggesting applications in photochemical studies and material sciences (Ohta & Tokumaru, 1975).
Spectroscopy and Dye Studies
Spectroscopic Properties of Dyes : Studies on chalcone-analogue dyes emitting in the near-infrared (NIR) explore the influence of donor−acceptor substitution and cation complexation, indicating potential applications in dye chemistry and spectroscopic analysis (Rurack et al., 2000).
- units demonstrates their non-aggregated behavior in various solvents. This suggests applications in the development of electrochemical sensors and photovoltaic materials (Bıyıklıoğlu & Alp, 2017).
Electronic and Optical Applications
Nonlinear Optics in Polymers : A study on hyperbranched polymers with polar chromophores for nonlinear optics, incorporating 4-dimethylaminoaniline as a component, reveals applications in the field of photonic devices and optical communication technologies (Zhang, Wada, & Sasabe, 1997).
Liquid Crystal Formation : Research on the induction of nematic and smectic phases by electron donor-acceptor interaction between the dimethylamino and nitro derivatives of N-Benzylideneaniline suggests applications in liquid crystal technology and display devices (Araya & Matsunaga, 1980).
Dendrimer Synthesis : A study on the design and synthesis of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit indicates potential use in supramolecular chemistry and material science for creating advanced nanostructures (Morar et al., 2018).
Environmental Applications
- Aniline Degradation by Bacteria : The degradation of aniline by a newly isolated, extremely aniline-tolerant Delftia sp. highlights potential applications in bioremediation and environmental cleanup processes (Liu et al., 2002).
Safety and Hazards
The compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-[3-(dimethylamino)propoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXSUJYRRRCATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434872 | |
| Record name | 4-[3-(dimethylamino)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Dimethylamino)propoxy]aniline | |
CAS RN |
62424-88-8 | |
| Record name | 4-[3-(dimethylamino)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(dimethylamino)propoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1364989.png)
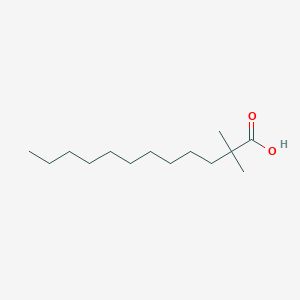
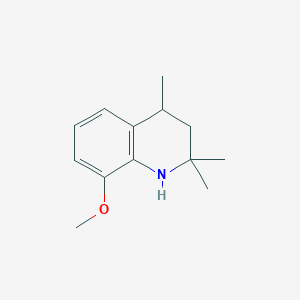
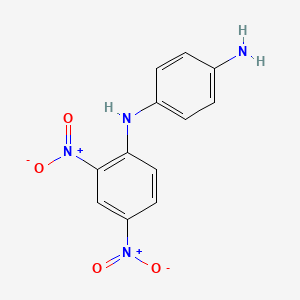
![2-[1-Cyano-2-(dimethylamino)vinyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364998.png)
